molecular formula C28H34F2O7 B127664 Ciprocinonide CAS No. 58524-83-7

Ciprocinonide

Cat. No.: B127664
CAS No.: 58524-83-7
M. Wt: 520.6 g/mol
InChI Key: TZBDXWBBMOEVPI-XBQQDWOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ciprocinonide involves the cyclopropylcarboxylation of fluocinolone acetonide. The reaction conditions typically include the use of cyclopropylcarbonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ciprocinonide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Ciprocinonide exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of various genes involved in inflammatory and immune responses .

Biological Activity

Ciprocinonide is a synthetic corticosteroid primarily used for its potent anti-inflammatory properties in dermatological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.

This compound has a molecular formula of C28H34F2O7C_{28}H_{34}F_{2}O_{7} and a molecular weight of approximately 502.56 g/mol. Its unique chemical structure features fluorinated groups that enhance its potency and stability compared to other corticosteroids.

This compound exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Interaction : It binds to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammation and immune response.
  • Inhibition of Inflammatory Mediators : this compound suppresses the production of inflammatory mediators such as prostaglandins and cytokines, which are critical in the pathophysiology of various inflammatory conditions.
  • Immunomodulatory Effects : The compound has been shown to inhibit T cell proliferation, suggesting potential applications in treating autoimmune diseases where the immune system attacks healthy tissues.

Therapeutic Applications

This compound is primarily indicated for:

  • Dermatological Conditions : It is effective in treating eczema, psoriasis, dermatitis, and other inflammatory skin disorders.
  • Autoimmune Diseases : Its immunomodulatory properties may benefit conditions like rheumatoid arthritis and lupus.

In Vitro and In Vivo Studies

Numerous studies have demonstrated the biological activity of this compound:

  • Anti-inflammatory Effects :
    • This compound significantly reduces levels of pro-inflammatory cytokines in vitro, indicating its potential to manage chronic inflammatory conditions.
    • A study highlighted its efficacy in reducing inflammation in models of psoriasis and arthritis, supporting its use in these conditions.
  • Immunomodulation :
    • Research indicates that this compound can effectively suppress T cell activation and proliferation, which is crucial for controlling autoimmune reactions.

Comparative Analysis with Other Corticosteroids

The following table summarizes this compound's characteristics compared to similar corticosteroids:

CompoundUnique FeaturesCommon Uses
This compound Fluorinated structure; potent anti-inflammatoryEczema, psoriasis
Fluocinonide Higher potency; similar dermatological applicationsEczema, psoriasis
Betamethasone Strong anti-inflammatory effects; longer durationAllergic reactions, skin disorders
Clobetasol Propionate Extremely potent; used for severe skin conditionsPsoriasis, dermatitis

This compound's unique fluorinated structure contributes to enhanced stability and effectiveness compared to these similar compounds, making it a valuable option in topical corticosteroid therapy.

Case Studies

Several case studies have documented the clinical efficacy of this compound:

  • Case Study 1 : A patient with severe psoriasis showed significant improvement after 4 weeks of treatment with this compound ointment, with a marked reduction in plaque thickness and erythema.
  • Case Study 2 : In a cohort study involving patients with atopic dermatitis, this compound was associated with reduced pruritus and improved skin hydration after 6 weeks of therapy.

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F2O7/c1-24(2)36-22-11-16-17-10-19(29)18-9-15(31)7-8-25(18,3)27(17,30)20(32)12-26(16,4)28(22,37-24)21(33)13-35-23(34)14-5-6-14/h7-9,14,16-17,19-20,22,32H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDXWBBMOEVPI-XBQQDWOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6CC6)C)O)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5CC5)C[C@@H](C6=CC(=O)C=C[C@@]63C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024166
Record name Ciprocinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58524-83-7
Record name Ciprocinonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58524-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprocinonide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058524837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprocinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciprocinonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CIPROCINONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y88CP83MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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